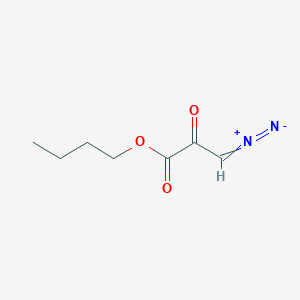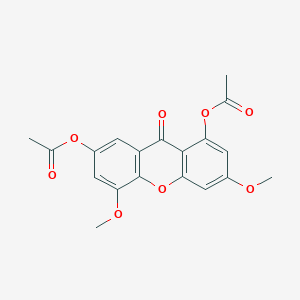
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is a chemical compound belonging to the xanthene family. Xanthene derivatives are known for their diverse range of bioactivities, including anti-oxidant, anti-bacterial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between appropriate phenolic compounds under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it a candidate for studying anti-oxidant and anti-inflammatory effects.
Medicine: Potential therapeutic applications include the development of drugs targeting oxidative stress and inflammation.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The methoxy and acetate groups can modulate the compound’s binding affinity and specificity. Pathways involved may include the inhibition of oxidative stress and inflammation through the modulation of signaling molecules and transcription factors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-xanthen-9-one: The parent compound of the xanthene family, known for its basic structure and bioactivity.
3,5-Dimethoxy-9H-xanthen-9-one: Similar to the target compound but lacks the acetate groups.
9,9-Dimethylxanthene: Another xanthene derivative with different substituents.
Uniqueness
3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is unique due to the presence of both methoxy and acetate groups, which can enhance its solubility, stability, and bioactivity compared to other xanthene derivatives.
Eigenschaften
CAS-Nummer |
138195-74-1 |
|---|---|
Molekularformel |
C19H16O8 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
(8-acetyloxy-4,6-dimethoxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C19H16O8/c1-9(20)25-12-5-13-18(22)17-14(26-10(2)21)6-11(23-3)7-15(17)27-19(13)16(8-12)24-4/h5-8H,1-4H3 |
InChI-Schlüssel |
TXDJAOSVOIMKHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC)OC3=C(C2=O)C(=CC(=C3)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




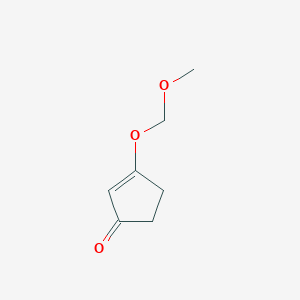
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
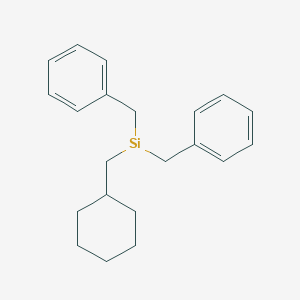
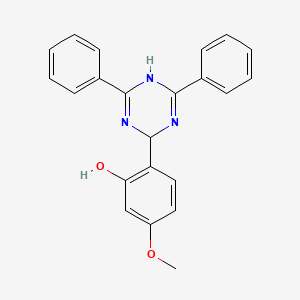
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
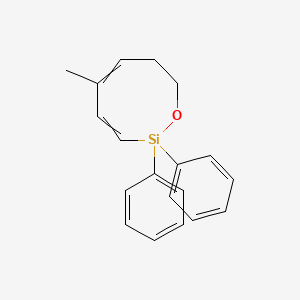
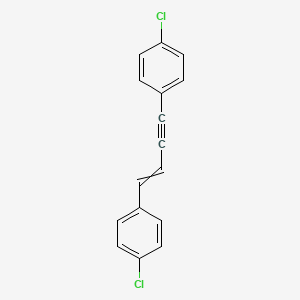
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
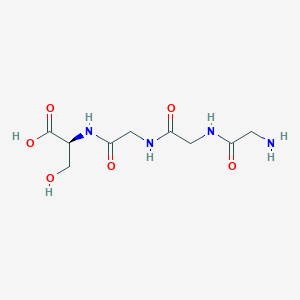
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
